N-(2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide
Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide is an organic compound that features a benzothiadiazole moiety linked to a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide typically involves the reaction of 2,1,3-benzothiadiazole with 4-nitrobenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The benzothiadiazole moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: N-(2,1,3-benzothiadiazol-4-yl)-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the benzothiadiazole moiety.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide has several scientific research applications:
Optoelectronics: Used as a building block in the synthesis of light-emitting diodes (LEDs) and organic photovoltaic cells due to its electron-accepting properties.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Material Science: Employed in the development of novel materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or proteins involved in cancer cell proliferation. The benzothiadiazole moiety can interact with electron-rich sites in biological molecules, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,1,3-benzothiadiazol-4-yl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-(2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide: Contains a methoxy group instead of a nitro group.
N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide: Features a chlorine atom in place of the nitro group.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide is unique due to the presence of both the benzothiadiazole and nitrobenzamide moieties, which confer distinct electronic and photophysical properties. This combination makes it particularly useful in optoelectronic applications and as a potential therapeutic agent.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3S/c18-13(8-4-6-9(7-5-8)17(19)20)14-10-2-1-3-11-12(10)16-21-15-11/h1-7H,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASNJTILYILMAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240197 | |
Record name | Benzamide, N-2,1,3-benzothiadiazol-4-yl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42816-80-8 | |
Record name | Benzamide, N-2,1,3-benzothiadiazol-4-yl-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42816-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-2,1,3-benzothiadiazol-4-yl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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